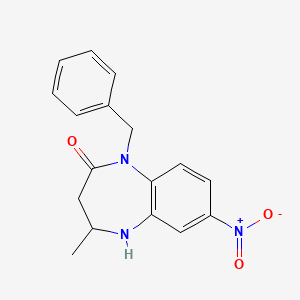![molecular formula C16H15BrN2O3 B4303921 3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4303921.png)
3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole is a chemical compound that has been extensively studied by scientists due to its potential applications in various fields. This compound belongs to the oxadiazole family and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory, cancerous, and bacterial pathways.
Biochemical and Physiological Effects
In scientific research, this compound has shown several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, inhibit the growth of cancer cells, and exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole in lab experiments is its potential to provide new insights into the treatment of inflammatory diseases, cancer, and bacterial infections. However, one of the limitations of using this compound is its potential toxicity, which requires careful consideration when conducting experiments.
Orientations Futures
There are several future directions for the scientific research of 3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole. Some of these include further studies on its mechanism of action, exploring its potential use in combination with other drugs, and investigating its potential toxicity in more detail.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. Its potential applications in the treatment of inflammatory diseases, cancer, and bacterial infections make it an important area of study for future research. However, its potential toxicity requires careful consideration when conducting experiments.
Applications De Recherche Scientifique
3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. It has shown promising results as a potential anti-inflammatory, anti-cancer, and anti-bacterial agent.
Propriétés
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-9-4-5-12(8-10(9)2)20-11(3)16-18-15(19-22-16)13-6-7-14(17)21-13/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSVCPIFIHSMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C2=NC(=NO2)C3=CC=C(O3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxybenzyl)-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B4303846.png)
![5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4303852.png)
![5-(2,4-dichlorobenzylidene)-2-imino-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4303856.png)
![2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4303876.png)
![4-(methoxymethyl)-2,6-dimethyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4303879.png)
![2-(1,3-benzothiazol-2-ylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4303886.png)

![N-{2-hydroxy-3-[({[4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide](/img/structure/B4303897.png)
![7,8-dihydroxy-6',6'-dimethyl-4-(2-thienyl)-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidine]-2'(3'H)-thione](/img/structure/B4303900.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]-P,P,P-triphenylphosphine imide](/img/structure/B4303903.png)
![2-methoxyethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B4303912.png)
![1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B4303915.png)
![3-(5-bromo-2-furyl)-5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4303918.png)
amino]-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide](/img/structure/B4303923.png)